3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol
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Overview
Description
3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol is not fully understood. However, studies have shown that it exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-6, and to induce apoptosis in cancer cells. It has also been found to have insecticidal and fungicidal effects by disrupting the cell membrane and inhibiting the growth of certain fungi and insects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol in lab experiments is its potential as a candidate for the development of novel drugs and eco-friendly pesticides. However, one of the major limitations is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol. One direction is to further investigate its anti-inflammatory and anti-tumor properties and to develop novel drugs for the treatment of cancer and other inflammatory diseases. Another direction is to explore its potential as a candidate for the development of eco-friendly pesticides and to investigate its insecticidal and fungicidal properties further. Additionally, there is a need to investigate its potential as a catalyst in various chemical reactions and to explore its potential applications in the synthesis of novel materials.
Synthesis Methods
The synthesis of 3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol involves several steps, including the reaction of 3-chloro-5-nitrophenol with 2-(1-methylpyrazol-4-yl)oxirane, followed by the reduction of the resulting nitro compound using a reducing agent such as zinc powder. The final step involves the reaction of the resulting amine with formaldehyde to obtain the desired product.
Scientific Research Applications
3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel drugs for the treatment of cancer and other inflammatory diseases. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In industry, it has been found to have potential applications in the synthesis of novel materials and as a catalyst in various chemical reactions.
properties
IUPAC Name |
3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-19-9-11(8-18-19)15-14(2-3-21-15)17-7-10-4-12(16)6-13(20)5-10/h4-6,8-9,14-15,17,20H,2-3,7H2,1H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSJDQYLFPIRE-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NCC3=CC(=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCO2)NCC3=CC(=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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